2,5-Diethynylbenzene-1,4-diamine

Overview

Description

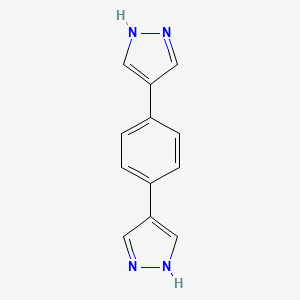

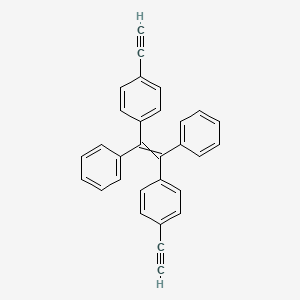

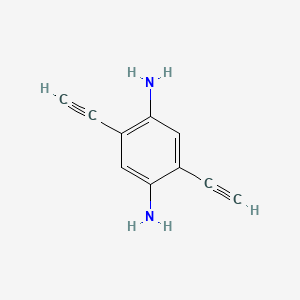

2,5-Diethynylbenzene-1,4-diamine, also known as 1,4-diamino-2,5-ethynylbenzene, is a chemical compound with the molecular formula C10H8N2 . Its molecular weight is 156.18 .

Molecular Structure Analysis

The molecular structure of 2,5-Diethynylbenzene-1,4-diamine consists of a benzene ring with two ethynyl groups (C≡C-H) at the 2 and 5 positions and two amine groups (NH2) at the 1 and 4 positions .Physical And Chemical Properties Analysis

2,5-Diethynylbenzene-1,4-diamine is a solid or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications

Polymerization and Covalent Network Formation

- On-Surface Polymerization : 1,4-diethynylbenzene, a related compound, has been utilized in on-surface polymerization studies. Scanning tunneling microscopy revealed the formation of disordered covalent networks upon thermal activation, indicating potential applications in creating novel polymeric materials (Eichhorn, Heckl, & Lackinger, 2013).

Chemical Synthesis and Derivatives

- Synthesis of Monoamines and Diamines : p-Diethynylbenzene, when reacted with secondary amines, produces monoamines. These compounds can further be converted into unsymmetrical di- and triacetylenic diamines, demonstrating the versatility of diethynylbenzene derivatives in chemical synthesis (Kotlyarevskii, Andrievskaya, & Moroz, 1970).

Materials Science and Polymer Chemistry

- Development of Platinum-based Polymers : Research on 1,4-diethynylbenzene derivatives led to the creation of platinum-based polymers. These materials exhibited varying thermal stability and optical properties based on their substituents, indicating their potential in advanced material applications (Khan et al., 2003).

Aerospace Applications

- Fuel Dispersant in Rocket Engines : The use of 1,4-diethynylbenzene as a fuel dispersant for rocket ramjet engines was explored. It demonstrated increased efficiency in atmospheric flight ranges compared to other high-enthalpy dispersants (Yanovskii et al., 2019).

Safety And Hazards

The compound is classified under the GHS07 hazard class. It carries the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

properties

IUPAC Name |

2,5-diethynylbenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h1-2,5-6H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLDDPRXGITDQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1N)C#C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Diethynylbenzene-1,4-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9H-Fluoren-9-one,O-[(4-methylphenyl)sulfonyl]oxime](/img/structure/B3069021.png)

![1,25-Dihydroxyvitamin D3-[D3] (CertiMass solution)](/img/structure/B3069029.png)

![1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene](/img/structure/B3069033.png)